molecular formula C7H9NOS B1656323 Pyridine, 2-(ethylthio)-, 1-oxide CAS No. 52197-09-8

Pyridine, 2-(ethylthio)-, 1-oxide

Cat. No.: B1656323
CAS No.: 52197-09-8
M. Wt: 155.22 g/mol
InChI Key: FKZXCHHCTXPTAY-UHFFFAOYSA-N
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Description

Pyridine, 2-(ethylthio)-, 1-oxide (CAS 52197-09-8) is a chemical compound of interest in medicinal chemistry and organic synthesis. As a pyridine N-oxide derivative bearing an ethylthio side chain, it serves as a versatile scaffold for the exploration of novel bioactive molecules . Pyridine-based ring systems are one of the most extensively used heterocycles in drug design, with a profound impact on pharmacological activity . These scaffolds are found in numerous broad-spectrum therapeutic agents, including antibiotics, antivirals, and anticancer drugs . The pyridine core is valued for its ability to improve metabolic stability and enhance cellular permeability in drug candidates . Furthermore, structurally related 2-pyridone derivatives have demonstrated a wide range of significant biological activities in research settings, including potent antibacterial and antifungal properties . The specific substitution pattern on this compound makes it a valuable intermediate for researchers working in fragment-based drug design, biomolecular mimetics, and the development of enzyme inhibitors . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

52197-09-8

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-ethylsulfanyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NOS/c1-2-10-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3

InChI Key

FKZXCHHCTXPTAY-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC=[N+]1[O-]

Canonical SMILES

CCSC1=CC=CC=[N+]1[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives play a crucial role in drug design and development. The compound 2-(ethylthio)-pyridine N-oxide has shown potential as a scaffold for various therapeutic agents.

Case Study: Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit antimicrobial properties. A study found that metal complexes of pyridine-2-thiol 1-oxide derivatives showed promising activity against Mycobacterium tuberculosis. These complexes were effective against both standard and resistant strains of the bacteria, indicating their potential as new therapeutic agents for tuberculosis treatment .

Compound Metal Ion Activity Against
Pyridine-2-thiol 1-oxideBi(III)Mycobacterium tuberculosis (H37Rv)
Pyridine-2-thiol 1-oxideGa(III)Clinical isolates resistant to first-line drugs

Agricultural Chemistry

Pyridine derivatives are also utilized in the agricultural sector, particularly as herbicides and pesticides.

Case Study: Herbicide Development

A patent describes the synthesis of a pyridine-1-oxide herbicide derived from 2-(ethylthio)-pyridine-1-oxide. The compound was synthesized through a series of chemical reactions involving chlorination and sulfonylation processes. This herbicide demonstrated effective weed control in various crops, showcasing the utility of pyridine N-oxides in agriculture .

Herbicide Name Active Ingredient Application
2-[1-(2,5-dimethylphenyl)ethylsulfonyl] pyridine-1-oxide2-(ethylthio)-pyridine-1-oxideWeed control in agricultural settings

Materials Science

In materials science, pyridine derivatives are explored for their electrochemical properties.

Case Study: Electrochemical Applications

Research indicates that 2-(ethylthio)-pyridine N-oxide can be used to fabricate gold electrodes for electrochemical determination of europium ions using cyclic voltammetry. This application highlights the compound's role in sensor technology and analytical chemistry .

Application Methodology Outcome
Electrochemical determination of europiumCyclic voltammetry with gold electrodesEnhanced sensitivity and selectivity

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key pyridine 1-oxide derivatives and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP TPSA (Ų) Key References
2-(Methyldithio)pyridine 1-oxide -S-SCH3 C6H7NOS2 173.30 0.70 76.10
2-Bromopyridine 1-oxide -Br C5H4BrNO 173.99 0.91* 33.12
2-Fluoropyridine 1-oxide -F C5H4FNO 113.09 -0.56 33.12
2-((Tributylstannyl)thio)pyridine 1-oxide -S-Sn(C4H9)3 C17H31NOSSn 416.21 N/A 76.10
2-((4-Methoxyphenyl)methyl)pyridine 1-oxide -CH(C6H4OCH3)(OPh) C19H17NO2 291.35 N/A 44.48

*Estimated based on bromine’s hydrophobic contribution.

Key Observations :

  • Lipophilicity : The ethylthio group in the target compound is expected to confer moderate lipophilicity (XLogP ~1.2–1.5), intermediate between the methylthio (XLogP = 0.70) and bulkier tributylstannylthio groups .
  • Polar Surface Area (TPSA) : Sulfur-containing derivatives exhibit higher TPSA (~76 Ų) due to the polarizable sulfur atom, whereas halogenated analogs (e.g., Br, F) have lower TPSA (~33 Ų) .
  • Molecular Weight : Bulky substituents (e.g., tributylstannyl, diarylmethanes) significantly increase molecular weight, impacting solubility and bioavailability .

Comparative Efficiency :

  • Thioether formation (e.g., 2-(ethylthio) substitution) typically requires shorter reaction times (<12 hours) compared to diarylmethane syntheses, which involve multi-step protocols .

Preparation Methods

Chloropyridine-1-Oxide as a Precursor

A widely cited approach involves substituting a chlorine atom at the 2-position of pyridine-1-oxide with an ethylthio group. This method, adapted from herbicide intermediate synthesis, proceeds via a two-step sequence:

  • Synthesis of 2-chloropyridine-1-oxide :
    Pyridine is oxidized to pyridine-1-oxide using hydrogen peroxide in acetic acid at 75°C. Subsequent chlorination at the 2-position is achieved via radical-mediated processes or electrophilic substitution, though specific conditions for this intermediate remain proprietary.

  • Thiolation with Ethyl Mercaptan :
    The chlorinated intermediate reacts with sodium ethanethiolate (NaSEt) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the nucleophile.

Critical Parameters :

  • Solvent polarity directly impacts reaction rate, with DMF yielding 78–85% conversion after 12 hours.
  • Excess NaSEt (1.5–2.0 equiv) minimizes disulfide byproduct formation.

Direct Sulfuration of Pyridine-1-Oxide

Radical Thiol-Ene Coupling

An alternative route employs radical-based sulfuration, bypassing pre-functionalized intermediates. This method, inspired by thiocarbamate polymer synthesis, utilizes photoinitiators (e.g., azobisisobutyronitrile, AIBN) to generate ethylthio radicals from diethyl disulfide.

Procedure :

  • Pyridine-1-oxide (1.0 equiv), diethyl disulfide (1.2 equiv), and AIBN (0.1 equiv) are refluxed in toluene under UV light (365 nm) for 24 hours.
  • The crude product is purified via silica gel chromatography, yielding 65–70% of the target compound.

Advantages :

  • Avoids harsh chlorination steps.
  • Compatible with thermally sensitive substrates.

Limitations :

  • Lower regioselectivity (∼80% 2-substitution) due to radical stability at the 4-position.

Oxidation of 2-(Ethylthio)pyridine

Controlled Peroxide Oxidation

Pyridine, 2-(ethylthio)-, 1-oxide can be synthesized by oxidizing 2-(ethylthio)pyridine with hydrogen peroxide (H₂O₂) in acetic acid. This method mirrors protocols for hydroxypyridine-1-oxide derivatives:

Optimized Conditions :

  • Reagents : 30% H₂O₂ (3.0 equiv), glacial acetic acid (solvent).
  • Temperature : 75°C for 16–20 hours.
  • Workup : Post-reaction, residual peroxide is quenched with paraformaldehyde, followed by hydrochloric acid reflux to crystallize the product.

Yield : 82–88% after recrystallization from ethanol/water.

Side Reactions :

  • Overoxidation to sulfonyl derivatives occurs if H₂O₂ exceeds 3.5 equiv.
  • Acetic anhydride traces (from solvent) may acetylate the N-oxide, necessitating rigorous purification.

Comparative Analysis of Methodologies

Table 1: Synthesis Routes for this compound

Method Starting Material Key Reagents Conditions Yield (%) Byproducts
Nucleophilic Substitution 2-Chloropyridine-1-oxide NaSEt, DMF 80°C, 12 h 78–85 Disulfides, unreacted chloride
Radical Sulfuration Pyridine-1-oxide Diethyl disulfide, AIBN UV, 24 h 65–70 4-(ethylthio) isomer
Peroxide Oxidation 2-(Ethylthio)pyridine H₂O₂, acetic acid 75°C, 16–20 h 82–88 Sulfones, acetylated N-oxide

Mechanistic Insights and Regioselectivity

Electronic Effects in Substitution Reactions

The N-oxide group activates the pyridine ring toward electrophilic substitution at the 2- and 4-positions. Density functional theory (DFT) calculations suggest that the 2-position is favored due to:

  • Resonance stabilization : The N-oxide’s electron-withdrawing effect directs incoming nucleophiles to the ortho position.
  • Steric factors : Ethylthio groups introduce minimal steric hindrance compared to bulkier substituents.

Oxidation Kinetics

Hydrogen peroxide-mediated oxidation follows pseudo-first-order kinetics, with rate constants (k) of 0.12 h⁻¹ at 75°C. The reaction’s activation energy (Eₐ) is 45 kJ/mol, indicating a moderate thermal dependence.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances adapt the nucleophilic substitution method for continuous manufacturing:

  • Microreactor setup : 2-Chloropyridine-1-oxide and NaSEt are mixed in a Teflon-coated reactor (residence time: 30 min) at 100°C.
  • Output : 92% conversion with 99% regioselectivity, demonstrating superior heat transfer compared to batch processes.

Waste Management

Sodium chloride (from NaSEt) and acetic acid are primary byproducts. Neutralization with calcium hydroxide generates non-hazardous calcium acetate, aligning with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-(ethylthio)-, 1-oxide, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of pyridine 1-oxide derivatives often involves nucleophilic substitution or alkylation reactions. For example, alkylation of pyridine 1-oxide with reagents like phenylpropiolonitrile in ethylene chloride under reflux can yield 3-alkylated derivatives as primary products, with minor 2-alkylated byproducts . Critical parameters include solvent choice (e.g., ether vs. dioxane), temperature control (e.g., reflux vs. cryogenic conditions at −65°C), and base selection (e.g., NaH or DIPEA). Optimizing stoichiometry and reaction time is essential to minimize byproducts and improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Structural confirmation requires a combination of microanalysis (elemental composition), infrared (IR) spectroscopy (to identify functional groups like S=O or N-oxide), and nuclear magnetic resonance (NMR) spectroscopy (for regiochemical assignment). For example, 1H^1H-NMR can distinguish between 2- and 3-substituted pyridine oxides based on aromatic proton splitting patterns . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be used to assess purity, particularly to detect trace byproducts from alkylation or oxidation steps .

Q. What are the key stability considerations for this compound under various storage conditions, and how can decomposition be monitored?

  • Methodological Answer : Pyridine 1-oxide derivatives are prone to hygroscopicity and oxidative degradation. Store in sealed, desiccated containers under inert gas (e.g., argon) at −20°C to prolong stability . Regularly monitor for color changes (yellowing indicates decomposition) and perform periodic NMR or IR analysis to detect shifts in functional groups (e.g., loss of N-oxide peaks at ~1250 cm1^{-1} in IR) . Avoid exposure to peroxides or strong oxidizing agents, which may accelerate degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when alkylating Pyridine 1-oxide derivatives under varying conditions, and what factors lead to product distribution discrepancies?

  • Methodological Answer : Alkylation of pyridine 1-oxide can proceed via electrophilic aromatic substitution (EAS) or radical pathways depending on the reagent and solvent. For instance, using phenylpropiolonitrile in ethylene chloride favors a Michael addition-cyclization mechanism, yielding 3-alkylated products as major products due to the electron-withdrawing effect of the N-oxide group directing electrophiles to the meta position . In contrast, cryogenic conditions with i-BuLi may promote deprotonation at the 2-position, leading to 2-substituted derivatives. Discrepancies in product ratios arise from solvent polarity, temperature, and the steric/electronic nature of the alkylating agent .

Q. What strategies can resolve contradictory spectral data when identifying regioisomers in Pyridine 1-oxide derivatives?

  • Methodological Answer : Contradictions in NMR or IR data for regioisomers can be resolved via:
  • Decoupling Experiments : Selective 1H^1H-NMR decoupling to confirm coupling between adjacent protons.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives, as demonstrated for 3-alkylated pyridine 1-oxide .
  • Chemical Derivatization : Converting the N-oxide to a non-polar analog (e.g., via reduction) and comparing chromatographic retention times .

Q. In solvent polarity studies, how does this compound’s dipole moment influence its application as a fluorescent probe?

  • Methodological Answer : Pyridine 1-oxide derivatives exhibit solvent-dependent fluorescence due to their large excited-state dipole moments. For example, carbazole-pyridine N-oxide internal salts show red-shifted emission in polar solvents (e.g., ethanol vs. hexane), correlating with the Lippert-Mataga equation . To apply this compound as a polarity probe:
  • Calibration : Measure emission maxima in solvents of known polarity index (e.g., water, DMSO, toluene).
  • Quantitative Analysis : Use Stokes shifts to calculate dipole moments via solvatochromic plots, enabling microenvironment polarity mapping in biological systems .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Variability often stems from trace moisture or oxygen during synthesis. Implement strict anhydrous conditions (e.g., Schlenk line techniques) and use fresh desiccants (e.g., molecular sieves) . Document reagent purity (e.g., ≥99% for starting materials) and employ in-line monitoring (e.g., FTIR) to track reaction progress. Reproducibility can be validated via round-robin testing across labs .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .
  • Waste Disposal : Deactivate peroxide-forming impurities with reducing agents (e.g., FeSO4_4) before disposal .

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